3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide
Description
3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
3-methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-6(2)8(9(12)18)16-10-7-4-15-17(3)11(7)14-5-13-10/h4-6,8H,1-3H3,(H2,12,18)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOHLPUUNFFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the butanamide moiety: The butanamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused ring system and are known for their kinase inhibitory properties.
Uniqueness
3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for targeted therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
